molecular formula C28H44O2 B3325568 Unii-5sof5ZD0HY CAS No. 216309-44-3

Unii-5sof5ZD0HY

Cat. No. B3325568
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-CRQFQJQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-5sof5ZD0HY, also known as 2,5-dimethoxy-4-chloroamphetamine (DOC), is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOC is a potent hallucinogen that is known for its long-lasting effects and intense visual and auditory hallucinations. It is a Schedule I controlled substance in the United States and is illegal in many other countries.

Mechanism Of Action

The exact mechanism of action of DOC is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it is thought to activate the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of many psychoactive substances. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine, but more research is needed to fully understand its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of DOC are complex and varied. It can cause changes in perception, cognition, mood, and behavior, and can produce a range of physical effects such as increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, particularly in areas involved in sensory processing and emotion regulation.

Advantages And Limitations For Lab Experiments

DOC has several advantages for use in lab experiments. It is a potent and long-lasting hallucinogen, which makes it useful for studying the neural mechanisms of perception and cognition. It is also relatively easy to synthesize and can be obtained in pure form, which allows for precise dosing and control in experiments. However, there are also several limitations to its use. It is a controlled substance, which makes it difficult to obtain and use legally. It can also produce unpredictable and potentially dangerous effects, particularly at higher doses.

Future Directions

There are several potential future directions for research on DOC and other hallucinogens. One area of interest is the use of these substances in psychotherapy, particularly for the treatment of anxiety, depression, and other mental health conditions. Another area of interest is the study of the neural mechanisms of perception and cognition, which may lead to a better understanding of how the brain processes sensory information and generates subjective experience. Finally, there is also interest in developing new psychoactive substances that have similar effects to DOC but with fewer side effects and risks.

Scientific Research Applications

DOC has been studied extensively for its psychoactive effects and potential therapeutic applications. It has been used in animal studies to investigate the mechanisms of action of hallucinogens and to explore the neural pathways involved in perception and cognition. In addition, it has been used in human studies to investigate the subjective effects of hallucinogens and their potential use in psychotherapy.

properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24-,25+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-CRQFQJQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5Sof5ZD0HY

CAS RN

216309-44-3
Record name (5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1beta,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAENE-1.BETA.,3.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOF5ZD0HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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